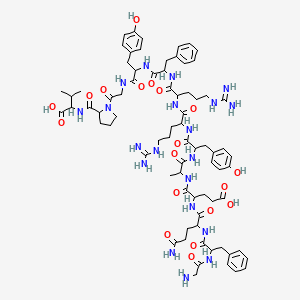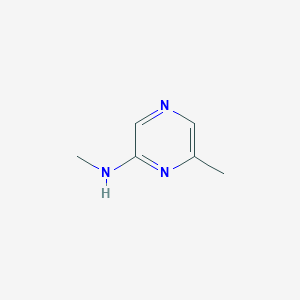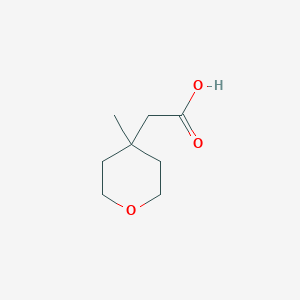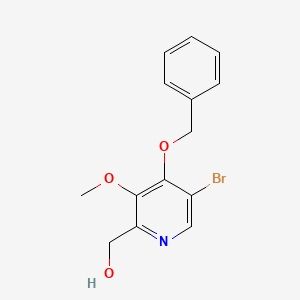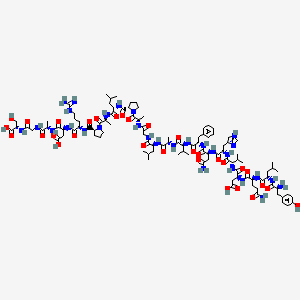
H-Tyr-Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-Gly-Ala-Pro-Leu-Ala-Pro-Arg-Asp-Ala-Gly-Ser-OH
Descripción general
Descripción
Peptides are short chains of amino acids linked by peptide bonds. They are fundamental components of cells that carry out important biological functions. The peptide you mentioned is composed of 21 amino acids. Each amino acid in the sequence has unique properties that contribute to the overall function of the peptide .
Synthesis Analysis
Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing chain . The specific synthesis process for your peptide would depend on the properties of the individual amino acids and their order in the sequence.Molecular Structure Analysis
The structure of a peptide is determined by the sequence of its amino acids and can be analyzed using various techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. The structure is crucial for understanding the peptide’s function .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide, such as its hydrophobicity, charge, and isoelectric point, can be predicted based on the properties of its constituent amino acids .Aplicaciones Científicas De Investigación
Structural Analysis in Histocompatibility Antigens
The peptide sequence H-Tyr-Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-Gly-Ala-Pro-Leu-Ala-Pro-Arg-Asp-Ala-Gly-Ser-OH shares similarity with sequences found in histocompatibility antigens. Studies like those by Uehara et al. (1980) on murine major histocompatibility complex alloantigens have identified similar amino acid sequences, contributing to the understanding of histocompatibility antigen structures (Uehara et al., 1980).
Photosynthetic Bacteria Research
In research on the reaction centers of the photosynthetic bacterium Rhodopseudomonas sphaeroides, sequences similar to H-Tyr-Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-Gly-Ala-Pro-Leu-Ala-Pro-Arg-Asp-Ala-Gly-Ser-OH have been identified. Such studies, like the one by Sutton et al. (1982), provide insights into the amino-terminal sequences of the subunits in these bacteria, highlighting the role of these sequences in photosynthesis (Sutton et al., 1982).
Peptide Synthesis for Radioimmunoassay
Peptides with sequences similar to H-Tyr-Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-Gly-Ala-Pro-Leu-Ala-Pro-Arg-Asp-Ala-Gly-Ser-OH have been synthesized for applications like radioimmunoassay and receptor-binding studies. For instance, Casaretto et al. (1982) synthesized human parathyrin-related peptides for such purposes, demonstrating the utility of these sequences in biochemical assays (Casaretto et al., 1982).
Application in Understanding Enzyme Structure
Research on enzymes like histidine decarboxylase from Lactobacillus 30a has utilized sequences similar to H-Tyr-Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-Gly-Ala-Pro-Leu-Ala-Pro-Arg-Asp-Ala-Gly-Ser-OH to understand enzyme structure and function. Vaaler et al. (1982) detailed the comparative sequences of wild type and mutant enzymes, providing insights into structural and functional aspects of these enzymes (Vaaler et al., 1982).
Implications in Hormone Research
The study of hormones like growth hormone-releasing factor and human chorionic gonadotropin has involved the analysis of peptide sequences similar to H-Tyr-Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-Gly-Ala-Pro-Leu-Ala-Pro-Arg-Asp-Ala-Gly-Ser-OH. Research in this field, like the works of Guillemin et al. (1982) and Morgan et al. (1975), has led to a better understanding of hormone structure and function (Guillemin et al., 1982); (Morgan et al., 1975).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H159N29O31/c1-49(2)35-65(87(147)113-45-78(138)115-56(13)101(161)132-33-20-25-75(132)98(158)128-66(36-50(3)4)90(150)118-57(14)102(162)133-34-19-24-74(133)97(157)121-63(23-18-32-111-104(108)109)88(148)126-71(42-80(140)141)91(151)116-54(11)84(144)112-46-79(139)119-73(47-134)103(163)164)122-85(145)55(12)117-99(159)82(52(7)8)130-95(155)68(39-58-21-16-15-17-22-58)124-94(154)70(41-77(107)137)125-93(153)69(40-60-44-110-48-114-60)129-100(160)83(53(9)10)131-96(156)72(43-81(142)143)127-89(149)64(30-31-76(106)136)120-92(152)67(37-51(5)6)123-86(146)62(105)38-59-26-28-61(135)29-27-59/h15-17,21-22,26-29,44,48-57,62-75,82-83,134-135H,18-20,23-25,30-43,45-47,105H2,1-14H3,(H2,106,136)(H2,107,137)(H,110,114)(H,112,144)(H,113,147)(H,115,138)(H,116,151)(H,117,159)(H,118,150)(H,119,139)(H,120,152)(H,121,157)(H,122,145)(H,123,146)(H,124,154)(H,125,153)(H,126,148)(H,127,149)(H,128,158)(H,129,160)(H,130,155)(H,131,156)(H,140,141)(H,142,143)(H,163,164)(H4,108,109,111)/t54-,55-,56-,57-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,82-,83-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETHEWAGNRATRB-SRPXZWSXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H159N29O31 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745483 | |
| Record name | L-Tyrosyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanyl-L-valyl-L-alanyl-L-leucylglycyl-L-alanyl-L-prolyl-L-leucyl-L-alanyl-L-prolyl-L-arginyl-L-alpha-aspartyl-L-alanylglycyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2311.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Tyr-Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-Gly-Ala-Pro-Leu-Ala-Pro-Arg-Asp-Ala-Gly-Ser-OH | |
CAS RN |
90686-51-4 | |
| Record name | L-Tyrosyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanyl-L-valyl-L-alanyl-L-leucylglycyl-L-alanyl-L-prolyl-L-leucyl-L-alanyl-L-prolyl-L-arginyl-L-alpha-aspartyl-L-alanylglycyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butanoic acid, 3-oxo-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl ester](/img/structure/B3030362.png)

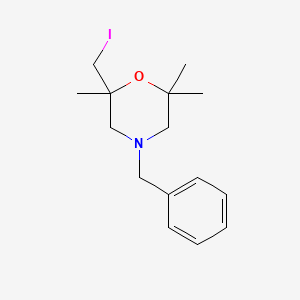


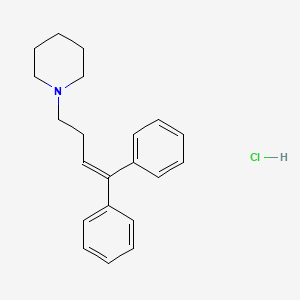
![N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B3030375.png)

